N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Functional groups on the furan, thiophene, or chromene rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce different hydroxy or amino derivatives.
Scientific Research Applications
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-18(16-6-3-9-25-16)17-8-7-13(27-17)11-21-19(23)14-10-12-4-1-2-5-15(12)26-20(14)24/h1-10,18,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLZMSIWTUZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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